molecular formula C27H29N3O5S B12178261 ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate

ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B12178261
M. Wt: 507.6 g/mol
InChI Key: DHBTXDFKTCGMAA-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate typically involves a multi-step process. One common method involves the condensation of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This is followed by cyclization and subsequent functional group modifications to introduce the piperazine and chromene moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Solvents and reagents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The benzothiazole and chromene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. The chromene ring can intercalate with DNA, affecting gene expression and cellular processes. The piperazine group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate: Lacks the piperazine moiety, resulting in different solubility and bioavailability properties.

    Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromene-2-carboxylate: Lacks the oxo group, affecting its reactivity and biological activity.

Uniqueness

Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate is unique due to the combination of functional groups that confer specific chemical and biological properties

Biological Activity

Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are notable for their diverse biological activities, making them subjects of extensive research in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

The molecular structure and properties of the compound are crucial for understanding its biological activity.

PropertyValue
Molecular Formula C27H29N3O5S
Molecular Weight 507.6 g/mol
IUPAC Name This compound
InChI Key DHBTXDFKTCGMAA-UHFFFAOYSA-N
Canonical SMILES CCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C(=O)OCC

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The benzothiazole moiety has been shown to interact with enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes. In vitro studies indicate that derivatives of benzothiazole exhibit selective inhibition against COX-II, suggesting potential anti-inflammatory properties .
  • DNA Intercalation : The chromene ring structure allows for intercalation with DNA, which may affect gene expression and cellular processes. This property is particularly relevant in the context of anticancer activity.
  • Receptor Modulation : The piperazine group enhances solubility and bioavailability, facilitating interaction with various receptors in the central nervous system, which could lead to neuroprotective effects .

Anticancer Activity

Research has demonstrated that compounds similar to ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperazinylmethyl)-4H-chromene exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation in human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .

Antimicrobial Properties

Benzothiazole derivatives are recognized for their antimicrobial activities. Ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl derivatives have shown moderate to significant antibacterial and antifungal activities against a range of pathogens including Staphylococcus aureus and Candida albicans. The lipophilicity of these compounds correlates positively with their antimicrobial efficacy.

Neuroprotective Effects

The ability of the compound to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Preliminary studies indicate that it may possess properties akin to known neuroprotective agents by inhibiting cholinesterases .

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of a related compound in a rat model of arthritis. The compound significantly reduced paw edema compared to control groups, demonstrating its potential as a therapeutic agent for inflammatory conditions .

Study 2: Anticancer Efficacy

In a controlled trial involving various cancer cell lines, ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl derivatives exhibited cytotoxicity with IC50 values ranging from 10 to 50 µM across different cell types. This highlights its potential as a lead compound for further development in cancer therapy .

Properties

Molecular Formula

C27H29N3O5S

Molecular Weight

507.6 g/mol

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromene-2-carboxylate

InChI

InChI=1S/C27H29N3O5S/c1-4-16-14-17-23(32)21(26-28-19-8-6-7-9-20(19)36-26)25(27(33)34-5-2)35-24(17)18(22(16)31)15-30-12-10-29(3)11-13-30/h6-9,14,31H,4-5,10-13,15H2,1-3H3

InChI Key

DHBTXDFKTCGMAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN3CCN(CC3)C)OC(=C(C2=O)C4=NC5=CC=CC=C5S4)C(=O)OCC

Origin of Product

United States

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